![molecular formula C8H7NO2 B1601364 2H-Pyrano[3,2-c]pyridin-4(3H)-one CAS No. 71671-82-4](/img/structure/B1601364.png)
2H-Pyrano[3,2-c]pyridin-4(3H)-one
Overview
Description
2H-Pyrano[3,2-c]pyridin-4(3H)-one is a chemical compound with the molecular formula C8H7NO2 . It is a solid substance and has a molecular weight of 149.15 .
Synthesis Analysis
The synthesis of highly fluorescent 2-imino-2H-pyrano[3,2-c]pyridin-5(6H)-ones derivatives was achieved using a simple route . The molecules were prepared by two methods with good yield . The structures were characterized by NMR1H, 13C, and elemental analysis .Physical And Chemical Properties Analysis
2H-Pyrano[3,2-c]pyridin-4(3H)-one is a solid substance . It has a molecular weight of 149.15 . The compound is stored in a dry environment at a temperature between 2-8°C .Scientific Research Applications
Organic Synthesis
The compound is used in the synthesis of O-Heterocycles . It is involved in an olefin metathesis/double bond migration sequence of allyl ethers to cyclic enol ethers, catalyzed by first and second-generation Grubbs’ catalysts .
Catalyst in Chemical Reactions
It is used as a catalyst in chemical reactions. For instance, molecular iodine catalyzes practical and mild syntheses of substituted pyrans and furans under solvent-free conditions at ambient temperature and atmosphere .
Synthesis of gem-Difluorobishomoallylic Alcohols
The compound is used in the synthesis of gem-difluorobishomoallylic alcohols starting from trifluoromethyl-substituted alkenes and epoxides .
Synthesis of β-Hydroxydihydropyrans
It is used in the synthesis of β-hydroxydihydropyrans under mild conditions in very good yields .
Neurotropic Activity
Derivatives of the compound have been synthesized and evaluated for their neurotropic activity . Some of these derivatives have shown anticonvulsant activity and have also been evaluated for their anxiolytic and antidepressant activities .
Docking Studies
The most active compounds of this chemical have been used in docking studies on the GABA A receptor, SERT, and 5-HT 1A receptor .
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338) .
properties
IUPAC Name |
2,3-dihydropyrano[3,2-c]pyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-7-2-4-11-8-1-3-9-5-6(7)8/h1,3,5H,2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOVADIMDZLWBEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=O)C=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50502206 | |
Record name | 2,3-Dihydro-4H-pyrano[3,2-c]pyridin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50502206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2H-Pyrano[3,2-c]pyridin-4(3H)-one | |
CAS RN |
71671-82-4 | |
Record name | 2,3-Dihydro-4H-pyrano[3,2-c]pyridin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50502206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2H,3H,4H-pyrano[3,2-c]pyridin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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